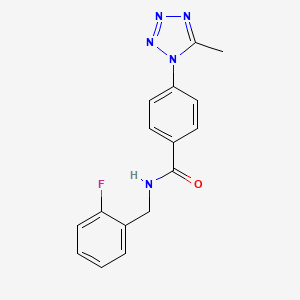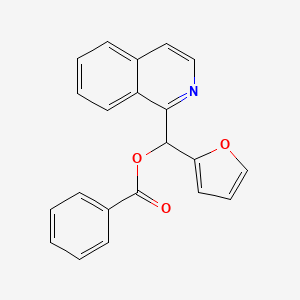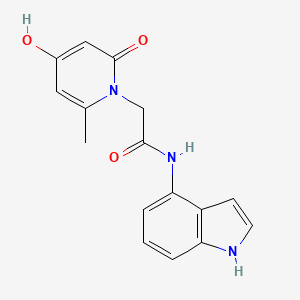
N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with appropriate reagents under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Coupling with Benzamide: The final step involves coupling the synthesized tetrazole and fluorobenzyl intermediates with benzamide using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(2-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-(2-bromobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-(2-methylbenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Comparison: N-(2-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in research and applications.
Properties
Molecular Formula |
C16H14FN5O |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)14-8-6-12(7-9-14)16(23)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
PROGFXDUXHZEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)



![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12158100.png)
![N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B12158105.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158108.png)

![2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12158122.png)
![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B12158125.png)
![(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B12158126.png)

